1-Cyclopropyl-3-methylpiperazine is a heterocyclic organic compound with the molecular formula CHN. This compound is notable for its structural features, which include a cyclopropyl group and a methyl group attached to the nitrogen atoms of the piperazine ring. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, including possible applications as a ligand in biochemical assays and therapeutic roles in various medical conditions.
1-Cyclopropyl-3-methylpiperazine can be classified as a piperazine derivative. Piperazines are a class of compounds characterized by their six-membered ring containing two nitrogen atoms. This specific compound is synthesized for use in research and development, particularly in the fields of organic chemistry and pharmacology. It is often utilized as a building block in the synthesis of more complex organic molecules and is investigated for its potential therapeutic applications .
The synthesis of 1-cyclopropyl-3-methylpiperazine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 3-methylpiperazine under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield during synthesis. Additionally, microwave-assisted synthesis techniques have been explored to reduce reaction times and improve product purity .
A specific method for synthesizing this compound involves using N-Boc-piperazine, triethylamine, and cyclopropylformyl chloride in dichloromethane, followed by careful temperature control during the reaction process .
The molecular structure of 1-cyclopropyl-3-methylpiperazine can be described as follows:
This structural information indicates that the compound contains a piperazine ring with substituents that influence its chemical behavior and potential interactions with biological targets.
1-Cyclopropyl-3-methylpiperazine participates in various chemical reactions:
The mechanism of action for 1-cyclopropyl-3-methylpiperazine involves its interaction with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity based on its structural features and functional groups present. The precise pathways and molecular interactions depend on the specific application being investigated, particularly in pharmacological contexts .
The physical and chemical properties of 1-cyclopropyl-3-methylpiperazine include:
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 140.23 g/mol |
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties contribute to its behavior in chemical reactions and potential applications in various scientific fields.
1-Cyclopropyl-3-methylpiperazine has several notable applications:
The synthesis of 1-Cyclopropyl-3-methylpiperazine relies critically on N-Boc-piperazine as a key building block due to its role in regioselective functionalization. A representative three-step pathway begins with the acylation of N-Boc-piperazine using cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This reaction, conducted in dichloromethane (DCM) with triethylamine (TEA) or pyridine as base, yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate at 96–98% efficiency [1] [6]. Nuclear magnetic resonance (NMR) analysis confirms intermediate purity (>99%), which is essential for downstream reactions [6].
The second stage employs borane-mediated reduction of the carbonyl group to a methylene linker. Sodium borohydride in tetrahydrofuran (THF), with boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst, achieves near-quantitative conversion to tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate. This exothermic reaction requires strict temperature control (0–5°C) to suppress borane side reactions [1] [8].
Final Boc deprotection uses hydrochloric acid (HCl) in alcoholic solvents, followed by alkalization with NaOH/KOH to liberate the free base. The crude product is extracted into organic solvents like methyl tert-butyl ether (MTBE), yielding 1-Cyclopropyl-3-methylpiperazine with 85–90% purity [6] [8].
Table 1: Key Parameters for Multi-Step Synthesis
Step | Reaction Conditions | Yield | Key Impurities |
---|---|---|---|
Acylation | DCM, TEA, 0–20°C, 3 h | 98% | <0.5% Diacyl byproduct |
Carbonyl Reduction | THF, NaBH₄, BF₃·OEt₂, 0–5°C, 2 h | 95% | <1% Over-reduced amine |
Boc Deprotection | Ethanol, 6M HCl, reflux; NaOH to pH 12 | 93% | <2% Solvent residues |
The carbonyl reduction step is pivotal for installing the cyclopropylmethyl moiety while preserving ring integrity. Boron trifluoride-mediated catalysis proves superior to non-catalytic methods, enhancing hydride delivery and suppressing epimerization. Solvent selection significantly impacts efficiency: Tetrahydrofuran (THF) maximizes yield (95%) due to its Lewis basicity stabilizing borane intermediates, while 1,2-dimethoxyethane (DME) yields only 82% under identical conditions [1] [8].
Temperature-controlled addition of BF₃·OEt₂ is critical to manage exothermicity. Rapid addition at >10°C causes cyclopropane ring opening, forming butenyl byproducts (<5%). Slow addition below 5°C maintains ring stability and minimizes borane decomposition [6]. Post-reduction quenching with dilute HCl ensures complete boron residue removal, preventing downstream catalyst poisoning [8].
Table 2: Solvent and Temperature Effects on Carbonyl Reduction
Solvent | Temperature | BF₃·OEt₂ Addition Rate | Yield | Ring-Opening Byproduct |
---|---|---|---|---|
THF | 0–5°C | Slow (2 h) | 95% | <1% |
DME | 0–5°C | Slow (2 h) | 82% | 3% |
THF | 20–25°C | Fast (0.5 h) | 73% | 12% |
Acylation solvent systems require balancing polarity and inertness. Dichloromethane (DCM) outperforms toluene and acetonitrile by solubilizing both ionic (TEA·HCl) and organic intermediates, facilitating >98% conversion [6]. Pyridine alternatives as bases reduce hydrolysis but necessitate extended reaction times (5 h vs. 3 h for TEA) [1].
For reduction steps, ethereal solvents (THF, MTBE) enable homogeneous mixing of NaBH₄ and BF₃·OEt₂. Isopropanol co-solvents improve sodium borohydride solubility but risk transesterification with boron intermediates, diminishing yield by 15% [8]. Reagent stoichiometry optimization shows that 1.1 equivalents of BF₃·OEt₂ relative to NaBH₄ maximizes hydride utilization, while excess promotes decomposition.
Workup protocols also influence purity: Washing with 0.05M HCl removes residual boron species without product loss, while sodium carbonate extraction minimizes emulsion formation during phase separation [6].
Boron trifluoride-mediated coupling remains the industrial standard for cyclopropane functionalization due to operational simplicity and cost-effectiveness. BF₃·OEt₂ catalyzes the reduction at $25–50/kg reagent cost, achieving 95% yield with minimal metal contamination (<10 ppm) [1] [8]. However, it generates stoichiometric boron waste, increasing process mass intensity (PMI).
Palladium-catalyzed alternatives (e.g., reductive coupling with bromomethylcyclopropane) face limitations. Pd/C or Pd(OAc)₂ catalysts (5 mol%) in dimethylformamide (DMF) at 80°C yield <60% product due to competitive cyclopropane ring opening under basic conditions [7]. Additionally, residual palladium removal requires costly scavengers, elevating production expenses by 3-fold versus boron methods [8].
Table 3: Reaction Metrics for Coupling Methodologies
Parameter | BF₃-Mediated Reduction | Pd-Catalyzed Coupling |
---|---|---|
Yield | 95% | 55–60% |
Cyclopropane Stability | High (byproducts <1%) | Low (ring opening >20%) |
Catalyst Cost | $25–50/kg | $500–700/kg |
Metal Contamination | <10 ppm B | >50 ppm Pd |
Large-scale manufacturing (>100 kg/batch) employs telescoped reaction sequences to minimize intermediate isolation. The acylation and reduction steps proceed in one pot via solvent exchange (DCM → THF), reducing processing time by 40% and eliminating solid-handling bottlenecks [6]. Continuous extraction using centrifugal contactors achieves 99.5% product recovery in deprotection workups, versus 92% for batch methods [8].
Waste reduction strategies include:
These optimizations lower the environmental impact, reflected in an E-factor reduction from 58 to 12 kg waste/kg product. Final crystallization from isopropanol/water yields pharmaceutical-grade material (>99.5% purity) with controlled particle size distribution (D90 <50 μm) [8].
Table 4: Industrial Process Metrics
Parameter | Laboratory Scale | Optimized Plant Scale |
---|---|---|
Cycle Time | 48 h | 18 h |
Solvent Consumption | 20 L/kg | 8 L/kg |
Overall Yield | 78% | 88% |
Process Mass Intensity | 58 | 12 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7